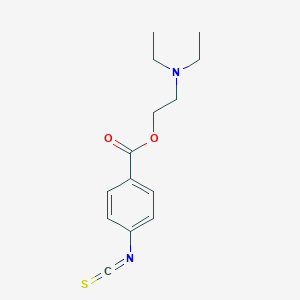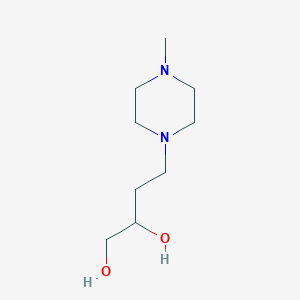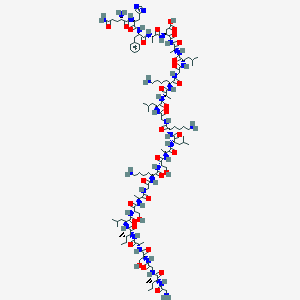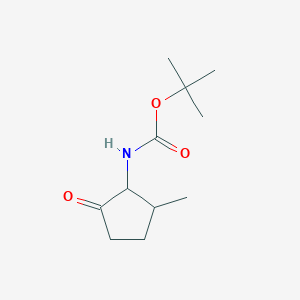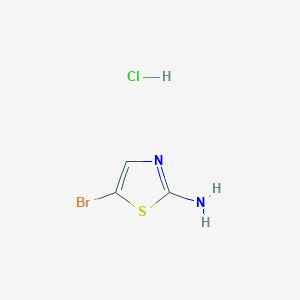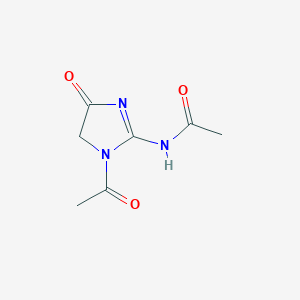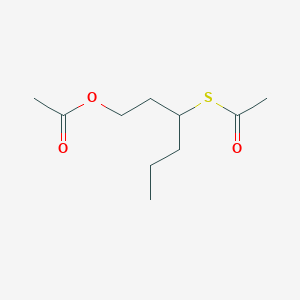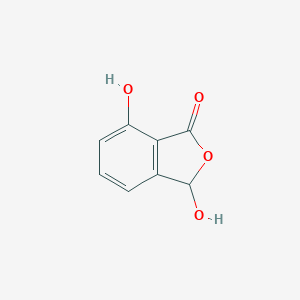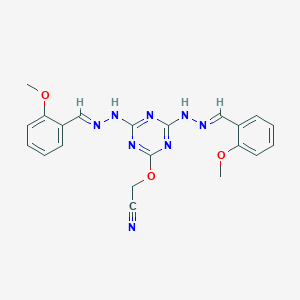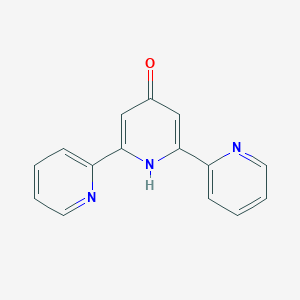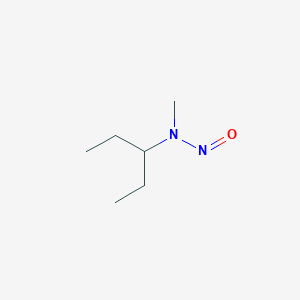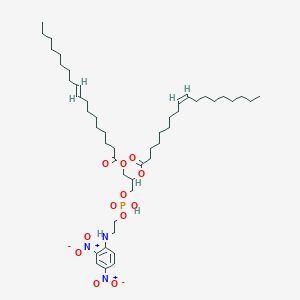
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine (DNPE) is a synthetic lipid molecule that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DNPE is a phospholipid derivative that contains a dinitrophenyl (DNP) group attached to the head group of dioleoylphosphatidylethanolamine (DOPE). This modification allows for the selective labeling and detection of DNPE in biological systems, making it a valuable tool for studying membrane dynamics and lipid-protein interactions.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is based on its ability to selectively interact with membrane lipids and proteins. The DNP group attached to the head group of DOPE allows for the selective labeling and detection of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in biological systems. This modification also alters the physical properties of the lipid, which can affect its interactions with membrane-associated proteins and other lipids.
Biochemische Und Physiologische Effekte
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has been shown to have a variety of biochemical and physiological effects, including the modulation of membrane fluidity, the inhibition of lipid peroxidation, and the regulation of membrane-associated protein activity. These effects are thought to be due to the specific interactions of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine with membrane lipids and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in lab experiments is its selective labeling and detection capabilities, which allow for the specific targeting of membrane domains and proteins. 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is also relatively easy to synthesize and can be incorporated into a variety of experimental systems. However, one limitation of using 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is its potential to alter the physical properties of the membrane, which can affect the behavior of membrane-associated proteins and other lipids.
Zukünftige Richtungen
There are several potential future directions for research involving 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine. One area of interest is the development of new methods for synthesizing and modifying 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine, which could allow for the creation of new probes with unique properties. Another area of interest is the use of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in combination with other membrane probes and imaging techniques to gain a more complete understanding of membrane dynamics and lipid-protein interactions. Additionally, the application of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in drug discovery and development is an area of potential future research.
Synthesemethoden
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic modification. One common approach involves the chemical coupling of DNP-activated compounds with DOPE using a carbodiimide coupling agent. This method allows for the selective labeling of the ethanolamine head group of DOPE with the DNP group, resulting in the formation of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has been widely used in scientific research as a probe for studying membrane dynamics and lipid-protein interactions. It has been shown to selectively label and detect specific membrane domains, such as lipid rafts, and to modulate the activity of membrane-associated proteins. 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has also been used as a tool for studying the role of lipids in cellular signaling pathways and for investigating the effects of lipid modifications on membrane properties.
Eigenschaften
CAS-Nummer |
129509-47-3 |
|---|---|
Produktname |
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine |
Molekularformel |
C47H80N3O12P |
Molekulargewicht |
910.1 g/mol |
IUPAC-Name |
[3-[2-(2,4-dinitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C47H80N3O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(51)59-40-43(62-47(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-48-44-36-35-42(49(53)54)39-45(44)50(55)56/h17-20,35-36,39,43,48H,3-16,21-34,37-38,40-41H2,1-2H3,(H,57,58)/b19-17+,20-18- |
InChI-Schlüssel |
CUKMNLCNDIKKGF-NADBREJJSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyme |
2,4-dinitrophenyl-dioleoylphosphatidylethanolamine DNP-DOPE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



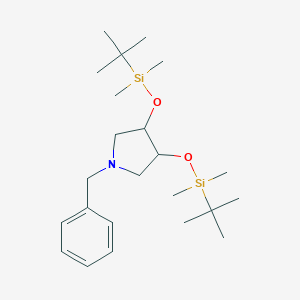
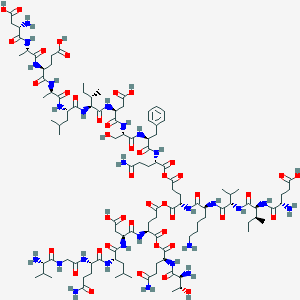
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
